L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine
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Overview
Description
L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is a synthetic peptide composed of the amino acids methionine, tyrosine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions include oxidized methionine, reduced peptides, and substituted peptides with various functional groups.
Scientific Research Applications
L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine: Lacks the methionine residue, which may affect its reactivity and biological activity.
L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine: Contains an additional tyrosine residue, potentially altering its structural and functional properties.
Uniqueness
L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is unique due to its specific sequence and the presence of multiple proline residues, which can influence its conformational stability and interaction with other molecules.
Properties
CAS No. |
158155-21-6 |
---|---|
Molecular Formula |
C38H50N6O9S |
Molecular Weight |
766.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H50N6O9S/c1-54-20-16-27(39)33(47)40-28(21-23-8-12-25(45)13-9-23)35(49)43-18-3-6-31(43)37(51)44-19-4-7-32(44)36(50)42-17-2-5-30(42)34(48)41-29(38(52)53)22-24-10-14-26(46)15-11-24/h8-15,27-32,45-46H,2-7,16-22,39H2,1H3,(H,40,47)(H,41,48)(H,52,53)/t27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
UBJVONHSINYSFK-JNRWAQIZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
Origin of Product |
United States |
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